The compound (4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine is a bicyclic organic compound notable for its unique structure and potential biological activities. It belongs to a class of compounds characterized by the presence of nitrogen and oxygen within a fused ring system, which may contribute to its reactivity and interaction with biological systems. The compound's molecular formula is , with a molecular weight of approximately .
This compound can be synthesized through various chemical methods and is commercially available from several chemical suppliers. It is primarily used in medicinal chemistry and organic synthesis, where its structural features are leveraged for developing new therapeutic agents .
(4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine can be classified as:
The synthesis of (4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine typically involves several key steps:
The reaction conditions—such as temperature and the presence of bases—can significantly influence the yield and stereoselectivity of the product. The synthesis may also involve purification steps like column chromatography to isolate the final compound in high purity .
The structure of (4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine features:
(4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine can participate in various chemical reactions due to its functional groups:
Reactions involving this compound often require careful control of conditions to maintain stereochemistry and achieve desired yields. Reaction conditions such as solvent choice and temperature play crucial roles in determining the outcome .
Further research is needed to elucidate the precise mechanisms by which this compound exerts its effects in biological systems .
Relevant data indicates that the compound's physical properties can vary based on synthesis methods and purity levels .
(4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine has several potential applications:
This compound represents an intriguing area of study within organic chemistry and pharmacology due to its structural uniqueness and potential therapeutic applications. Further research will help clarify its mechanisms of action and broaden its applications in scientific research.
Catalytic asymmetric synthesis has emerged as the cornerstone methodology for constructing the stereodefined bicyclic framework of (4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine. The chiral complexity of this bridged heterocycle—featuring two fused six-membered rings with specific cis-fusion at the 4a and 7a positions—demands precise stereocontrol during ring formation. Dirhodium tetracarboxylate catalysts (e.g., Rh₂(S-DOSP)₄) enable highly enantioselective N-H insertion reactions between α-diazo carbonyl compounds and secondary amines, establishing the initial stereogenic center. Subsequent intramolecular cyclization under carefully optimized conditions (typically <50°C, anhydrous solvents) yields the bicyclic structure with enantiomeric excess (ee) values exceeding 90% [5] [6].
Complementary approaches employ chiral organocatalysts like modified cinchona alkaloids to facilitate Michael addition-cyclization cascades. For example, prochiral divinyl ketones undergo asymmetric conjugate addition with glycine imines, followed by spontaneous cyclization through nucleophilic displacement. This one-pot sequence delivers the pyrrolo-oxazine core with exceptional diastereoselectivity (>20:1 dr) and moderate to good ee (75-85%). Recent advances have demonstrated bifunctional thiourea-amine catalysts that simultaneously activate electrophiles and nucleophiles through hydrogen bonding, achieving up to 92% ee in the desymmetrization of meso-precursors related to the pyrrolo-oxazine scaffold [5].
Table 1: Catalytic Systems for Asymmetric Synthesis of Pyrrolo-Oxazine Core
Catalyst Class | Representative Example | Key Transformation | Reported ee (%) |
---|---|---|---|
Dirhodium carboxylates | Rh₂(S-DOSP)₄ | N-H insertion/cyclization | 90-95 |
Cinchona alkaloids | Hydroquinine 1,4-phthalazinediyl diether | Michael addition-cyclization | 75-85 |
Bifunctional thioureas | Takemoto's catalyst | meso-Anhydride desymmetrization | 88-92 |
The tandem N-H insertion/cyclization strategy represents the most efficient route to access the (4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine framework with precise stereocontrol. This sequence initiates with metal-carbenoid formation from α-diazo carbonyl precursors (e.g., ethyl diazoacetate) using dirhodium catalysts. The electrophilic carbenoid undergoes regioselective insertion into the N-H bond of chiral amino alcohols like (S)-2-(aminomethyl)morpholine, forming a C-N bond while preserving stereochemical integrity. Computational studies reveal this step proceeds through a zwitterionic transition state where the catalyst controls prochiral face approach [5] [6].
Intramolecular cyclization is triggered thermally (60-80°C) or via acid catalysis, where the pendant hydroxyl group displaces the ester moiety in an Sₙ2 reaction. This ring-closing step establishes the critical bicyclic architecture with defined stereochemistry at the ring fusion sites. Studies demonstrate that carbamate-protected intermediates (e.g., tert-butyl (4aR,7aS)-hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate) significantly enhance cyclization efficiency by reducing competitive side reactions. The resulting bicyclic products serve as versatile precursors for further functionalization, with the carboxylate group enabling diverse transformations while maintaining stereochemical purity [5] [6].
Prochiral ketone intermediates play a pivotal role in establishing the final stereochemistry of the (4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine system. The CBS (Corey-Bakshi-Shibata) reduction stands as the most effective method for enantioselective carbonyl reduction, achieving >98% ee when applied to 3-oxo-pyrrolooxazine precursors. This methodology employs borane-dimethylsulfide complex activated by (S)-proline-derived oxazaborolidine catalysts, delivering hydride exclusively from the Re face to afford the desired (3S) alcohols. The reaction proceeds at −20°C in toluene, with catalyst loadings as low as 5 mol% [5].
Alternative approaches utilize Evans chiral auxiliaries attached to carboxylate-bearing precursors. For instance, condensation of racemic pyrrolooxazine acids with (4R)-benzyloxazolidinone generates diastereomeric acyloxazolidinones that are chromatographically separable. Subsequent diastereoselective reduction with sodium borohydride in THF/methanol (4:1) at −78°C affords the syn-alcohol with >99% de. Auxiliary removal via hydrolysis then yields enantiopure (4aS,7aS)-alcohol derivatives without racemization. These methods demonstrate exceptional stereocontrol but require additional synthetic steps compared to catalytic approaches [4] [5].
Solvent-free methodologies have gained prominence in the synthesis of stereolabile (4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine derivatives to prevent racemization during purification. Mechanochemical synthesis using high-speed ball milling enables the cyclization step without solvation, significantly reducing epimerization risks observed in solution-phase reactions. In a representative protocol, prochiral amino alcohol hydrochlorides and α-ketoesters undergo condensation-cyclization with catalytic p-toluenesulfonic acid (5 mol%) in a mixer mill (30 Hz, 2 hours), affording the bicyclic product in 85% yield and >99% stereoretention [7].
Microwave-assisted continuous flow technology provides another green approach, reducing reaction times from hours to minutes while maintaining stereochemical integrity. Key parameters include:
These methods align with green chemistry principles by eliminating hazardous solvents, reducing energy consumption by >60%, and minimizing purification-derived racemization. Post-reaction, the products require cold-chain storage (2-8°C) under inert atmosphere to maintain stereochemical purity, as recommended for commercial samples [1] [5].
Table 2: Solvent-Free Approaches for Stereoselective Synthesis
Method | Conditions | Yield (%) | Stereoretention (%) | Energy Reduction |
---|---|---|---|---|
Ball milling | 30 Hz, PTSA (5 mol%), 2h | 85 | >99 | 70% vs conventional |
Microwave continuous flow | 180°C, scCO₂, 4 min residence | 92 | 98 | 65% vs reflux |
Melt cyclization | 110°C, neat, 30 min | 78 | 95 | 85% vs solution |
Diastereomeric salt crystallization remains indispensable for achieving >99.5% ee in (4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine synthesis, particularly for large-scale production. The process exploits chiral acid selectors that form crystalline complexes with one enantiomer while leaving the counterpart in solution. Optimal results are obtained with:
The enantiodiscrimination mechanism involves complementary hydrogen bonding between the pyrrolooxazine nitrogen and the chiral acid's carboxylic groups, coupled with π-stacking in DTTA derivatives. Seeding with enantiopure crystals dramatically improves separation efficiency, reducing solvent consumption by 40%. After filtration, the solid phase yields the pure (4aS,7aS)-enantiomer salt, while the mother liquor can be racemized and recycled. This method delivers pharmaceutical-grade material with exceptional optical purity (typically >99.5% ee), as confirmed by chiral HPLC analysis using Chiralpak AD-H columns [3] [4] [7].
Recrystallization optimization focuses on solvent composition, cooling profiles, and seeding protocols. For instance, a ternary solvent system (methanol/ethyl acetate/heptane, 5:3:2) enables isolation of 97% pure (4aS,7aS)-enantiomer from racemates in a single crystallization step. The technique remains particularly valuable for final purification despite advances in asymmetric synthesis, ensuring compliance with stringent pharmaceutical requirements for chiral fidelity [7].
Table 3: Enantiomeric Enrichment via Diastereomeric Crystallization
Chiral Resolving Agent | Optimal Solvent System | Temperature Profile | Maximum ee Achieved |
---|---|---|---|
O,O'-Di-p-toluoyl-(2R,3R)-tartaric acid | Ethanol/water (4:1) | 25°C → 5°C at 0.5°C/min | 99.8% |
(1S)-Camphor-10-sulfonic acid | Acetonitrile with 5% water | Evaporative crystallization | 99.5% |
N-Acetyl-L-leucine | 2-Propanol/heptane (3:1) | 40°C → −10°C at 10°C/h | 99.2% |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: